
4-Amino-6-(4-chloro-3-fluorophenyl)pyridazin-3-ol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Biological Activities
Pyridazinones, such as 4-Amino-6-(4-chloro-3-fluorophenyl)pyridazin-3-ol, have been recognized for their versatile biological activities. For instance, the synthesis and evaluation of pyridazinone derivatives have demonstrated significant anticancer, antiangiogenic, and antioxidant properties. A study highlights the preparation of new 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives that exhibited inhibitory activity against various human cancer cell lines and potent antiangiogenic activity against proangiogenic cytokines involved in tumor progression. Additionally, some compounds showed superior antioxidant activities, indicating their potential for therapeutic applications in cancer treatment and oxidative stress management (Kamble et al., 2015).
Antiviral Properties
Pyridazinone derivatives have also been explored for their antiviral properties. A research effort focused on synthesizing pyridazino[3,4-b][1,5]benzodiazepin-5-ones, structurally related to nevirapine, screened them as inhibitors against human immunodeficiency virus type 1 reverse transcriptase. The study underscores the influence of substitution patterns on the inhibitory potency, illustrating the compound's potential as a foundation for developing new antiviral drugs (Heinisch et al., 1996).
Herbicidal Applications
The herbicidal utility of pyridazinone compounds was examined, demonstrating their ability to inhibit photosynthesis in plants, which correlates with their phytotoxic effects. This mode of action, similar yet distinct from that of other herbicides like atrazine, signifies the potential of pyridazinone derivatives, including 4-Amino-6-(4-chloro-3-fluorophenyl)pyridazin-3-ol, in developing new herbicidal agents with unique biological properties (Hilton et al., 1969).
Antimicrobial and Antifungal Activities
Exploration into the antimicrobial and antifungal potentials of pyridazinone derivatives has yielded compounds with significant activity. For example, novel 5,6-bis-(4-substitutedphenyl)-2H(3)-pyridazinones were synthesized and subjected to screening for their antimicrobial activities. Although the results were predominantly negative, this research contributes to the ongoing quest for more effective antimicrobial and antifungal agents, indicating the need for further modification and testing of pyridazinone derivatives (Alonazy et al., 2009).
Propriétés
IUPAC Name |
5-amino-3-(4-chloro-3-fluorophenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3O/c11-6-2-1-5(3-7(6)12)9-4-8(13)10(16)15-14-9/h1-4H,(H2,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDOMKSOIPYZDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NNC(=O)C(=C2)N)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-6-(4-chloro-3-fluorophenyl)pyridazin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine-2-carboxylic acid dimethylamide](/img/structure/B1484545.png)
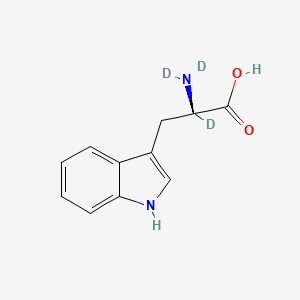

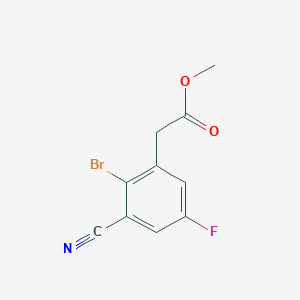
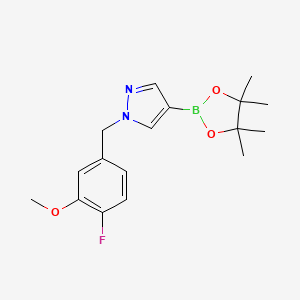
![trans-2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484550.png)
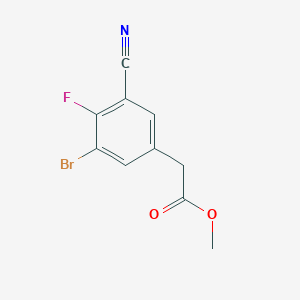
![N-(2-{1-[3-(Trifluoromethyl)benzyl]-1H-benzimidazol-2-yl}ethyl)-2-thiophenecarboxamide](/img/structure/B1484554.png)
![1-(5-Fluoro-2-trifluoromethyl-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1484556.png)
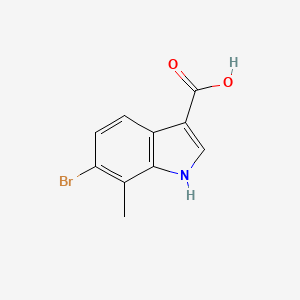
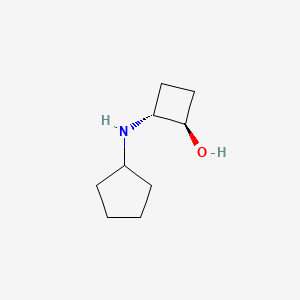
![2-Oxa-5-azabicyclo[4.1.1]octan-3-one](/img/structure/B1484562.png)
